C19H15ClF2N2O
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Overview
Description
. This compound is a member of the urea class of organic compounds, which are characterized by the presence of a carbonyl group attached to two nitrogen atoms. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-4,5-difluorophenyl)-3-(1-naphthalen-1-ylethyl)urea typically involves the reaction of 2-chloro-4,5-difluoroaniline with 1-naphthyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-4,5-difluorophenyl)-3-(1-naphthalen-1-ylethyl)urea: undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The urea group can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Products include substituted derivatives with different functional groups replacing chlorine or fluorine.
Oxidation: Oxidized products such as nitro compounds or oxides.
Reduction: Reduced products like amines.
Scientific Research Applications
1-(2-chloro-4,5-difluorophenyl)-3-(1-naphthalen-1-ylethyl)urea: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-chloro-4,5-difluorophenyl)-3-(1-naphthalen-1-ylethyl)urea involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes related to cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chloro-4-fluorophenyl)-3-(1-naphthalen-1-ylethyl)urea
- 1-(2-chloro-5-fluorophenyl)-3-(1-naphthalen-1-ylethyl)urea
- 1-(2-chloro-4,5-difluorophenyl)-3-(1-phenylethyl)urea
Uniqueness
1-(2-chloro-4,5-difluorophenyl)-3-(1-naphthalen-1-ylethyl)urea: is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring, which imparts distinct chemical properties. These substitutions can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C19H15ClF2N2O |
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Molecular Weight |
360.8 g/mol |
IUPAC Name |
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2,6-difluorobenzamide |
InChI |
InChI=1S/C19H15ClF2N2O/c20-12-6-1-4-10-11-5-2-9-15(18(11)24-17(10)12)23-19(25)16-13(21)7-3-8-14(16)22/h1,3-4,6-8,15,24H,2,5,9H2,(H,23,25) |
InChI Key |
IBARJPBOCGKLLO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C(=CC=C3)Cl)NC(=O)C4=C(C=CC=C4F)F |
Origin of Product |
United States |
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